molecular formula C8H13F3N2O B13574210 [6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol

[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B13574210
M. Wt: 210.20 g/mol
InChI Key: NIIQSXXWNFLILV-UHFFFAOYSA-N
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Description

[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an octahydropyrrolo[3,4-c]pyrrole ring system, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds with similar pyrrole ring structures, such as pyrrole-2-carboxylic acid and pyrrole-3-carboxaldehyde.

    Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine.

Uniqueness

The uniqueness of [6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol lies in its combination of the trifluoromethyl group with the octahydropyrrolo[3,4-c]pyrrole ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound [6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol belongs to a class of fused pyrrole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H14_{14}F3_{3}N1_{1}O1_{1}

The structure of this compound features a trifluoromethyl group that enhances its lipophilicity and potential receptor interactions. The octahydropyrrolo framework contributes to its unique binding properties.

1. Antagonistic Activity

Recent studies have shown that octahydropyrrolo derivatives act as antagonists for orexin receptors (OX1 and OX2), which are implicated in sleep regulation and appetite control. The compound demonstrated significant inhibition in receptor binding assays, indicating potential applications in treating sleep disorders and obesity .

2. Histamine H4 Receptor Modulation

Research indicates that derivatives of octahydropyrrolo compounds, including the target compound, exhibit activity as histamine H4 receptor ligands. This interaction suggests potential therapeutic applications in managing inflammatory diseases such as asthma and allergic rhinitis .

3. Anticancer Properties

In vitro studies have highlighted the cytotoxic effects of related pyrrole derivatives against various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression. For instance, compounds similar to this compound showed promising results in inhibiting the proliferation of HepG2 liver cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific receptors involved in critical signaling pathways. The trifluoromethyl group enhances binding affinity and selectivity for target receptors.

Case Studies

  • Orexin Receptor Antagonism:
    A series of experiments conducted on synthesized octahydropyrrolo derivatives indicated that they effectively blocked orexin receptor activity, leading to reduced food intake in animal models .
  • Histamine H4 Receptor Ligands:
    Clinical trials involving histamine H4 receptor antagonists demonstrated reduced eosinophil migration in response to allergens, showcasing the therapeutic potential of compounds like this compound in treating allergic responses .

Data Summary Table

Biological ActivityAssay TypeResultReference
Orexin Receptor AntagonismBinding AssaySignificant inhibition observed
Histamine H4 ModulationEosinophil Migration AssayReduced migration noted
CytotoxicityCell Viability AssayIC50 values indicating potency

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

[3a-(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrol-6a-yl]methanol

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)7-3-12-1-6(7,5-14)2-13-4-7/h12-14H,1-5H2

InChI Key

NIIQSXXWNFLILV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNCC2(CN1)C(F)(F)F)CO

Origin of Product

United States

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